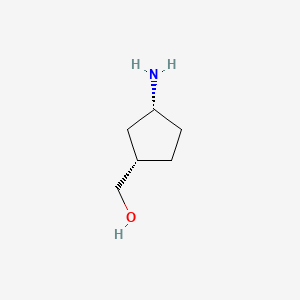![molecular formula C24H28N4OS B2985095 N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185068-09-0](/img/structure/B2985095.png)
N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
High-affinity Ligands for ORL1 Receptor
A series of compounds, including derivatives of 1,3,8-triazaspiro[4.5]decan-4-ones, were synthesized for their high-affinity binding to the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays. Their synthesis and biochemical characterization highlight the potential of spirotetrahydro-beta-carbolines and related scaffolds in developing therapeutics targeting the ORL1 receptor system, which is involved in pain modulation and other neurological functions (Röver et al., 2000).
Anticonvulsant Activity
Compounds featuring a 1,2,4-triazole ring have shown superior anticonvulsant activity compared to those with a pyrazole ring. This research underscores the significance of heterocyclic rings in modulating biological activities, particularly in the development of new anticonvulsant agents. The study suggests a promising direction for the synthesis of new compounds with potential therapeutic applications in epilepsy and related disorders (Tarikogullari et al., 2010).
Antimicrobial Agents
A new series of thiazolidin-4-one derivatives was synthesized to explore their antimicrobial potential. These compounds were tested against various bacterial and fungal strains, demonstrating significant antimicrobial activity. The study provides insights into the structure-activity relationships (SAR) of thiazolidin-4-one derivatives, suggesting their utility as lead compounds for the development of new antimicrobial agents (Baviskar et al., 2013).
Anticancer Activity
Research into N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has unveiled their potential as anticancer agents. These compounds were evaluated for their antitumor activities against human lung adenocarcinoma cells, with some derivatives showing high selectivity and efficacy. This investigation highlights the thiazole scaffold's capacity in designing new anticancer drugs, contributing to the ongoing search for more effective and selective cancer therapies (Evren et al., 2019).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-13-18(2)15-20(14-17)25-21(29)16-30-23-22(19-7-5-4-6-8-19)26-24(27-23)9-11-28(3)12-10-24/h4-8,13-15H,9-12,16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOXRXMTTCYBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985014.png)
![N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2985016.png)

![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)
![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)
![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)

![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)
![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)